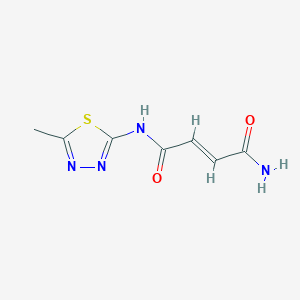
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The unique structure of this compound, which includes a thiadiazole ring, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a suitable butenediamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring reacts with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: Known for its antimicrobial properties.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: Studied for its potential use as an anticancer agent.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
104151-99-7 |
|---|---|
Molekularformel |
C7H8N4O2S |
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
(E)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enediamide |
InChI |
InChI=1S/C7H8N4O2S/c1-4-10-11-7(14-4)9-6(13)3-2-5(8)12/h2-3H,1H3,(H2,8,12)(H,9,11,13)/b3-2+ |
InChI-Schlüssel |
CHWUJGYZIQIMJW-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C(=O)N |
Kanonische SMILES |
CC1=NN=C(S1)NC(=O)C=CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


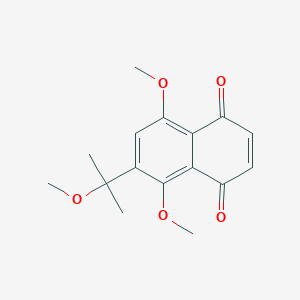

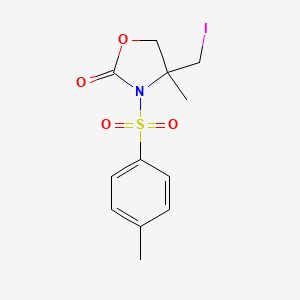
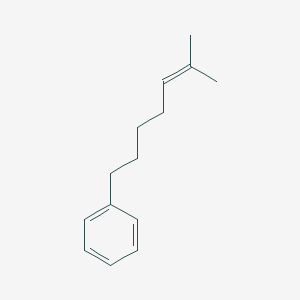

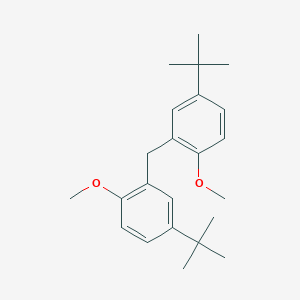
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)
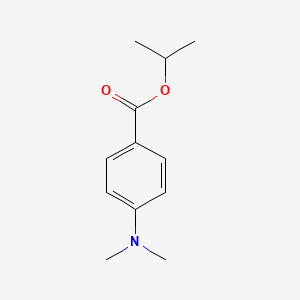
![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)
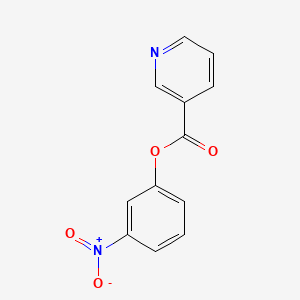

![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
